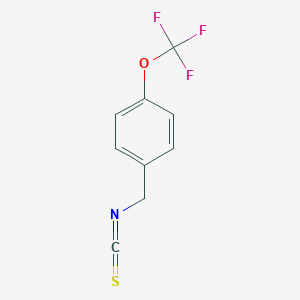

4-(Trifluoromethoxy)benzyl isothiocyanate

Descripción general

Descripción

4-(Trifluoromethoxy)benzyl isothiocyanate is an organic compound with the molecular formula C9H6F3NOS. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzyl isothiocyanate moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethoxy)benzyl isothiocyanate typically involves the reaction of 4-(trifluoromethoxy)benzyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or acetonitrile. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-(Trifluoromethoxy)benzyl isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

Hydrolysis: In the presence of water, the isothiocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

Addition Reactions: The compound can participate in addition reactions with various electrophiles, leading to the formation of new carbon-nitrogen bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, water, and electrophiles such as alkyl halides. Reaction conditions typically involve mild to moderate temperatures and the use of solvents like acetone, acetonitrile, or dichloromethane .

Major Products Formed

The major products formed from reactions involving this compound include thiourea derivatives, amines, and various addition products depending on the specific electrophiles used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

4-(Trifluoromethoxy)benzyl isothiocyanate exhibits significant anticancer activity. Research indicates that isothiocyanates, including this compound, can induce apoptosis in cancer cells through various mechanisms:

- Caspase Activation : Studies have shown that this compound can activate caspases, leading to programmed cell death in cancer cells. This mechanism is crucial for developing cancer therapies that aim to selectively eliminate malignant cells while sparing normal tissues .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in several cancer cell lines, which is a critical aspect of its anticancer efficacy. This property makes it a potential candidate for further development as an anticancer agent .

Case Study: Breast Cancer

In a study focusing on human breast cancer cells, this compound demonstrated potent activity by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production, leading to apoptosis. The study highlighted its potential as a therapeutic agent against breast cancer .

Agricultural Applications

Pesticidal Activity

The compound's structure suggests potential applications in agriculture as a pesticide or herbicide. Compounds with trifluoromethoxy groups are known for their enhanced biological activity against pests and pathogens.

- Fungal Inhibition : Preliminary studies indicate that this compound may exhibit antifungal properties, making it suitable for protecting crops from fungal infections. This application could be particularly beneficial in organic farming practices where synthetic pesticides are avoided .

Material Science

Liquid Crystal Materials

The unique chemical properties of this compound make it useful in the synthesis of liquid crystal materials. These materials are essential in the production of displays and other electronic devices.

- Electronic Chemicals : The incorporation of trifluoromethoxy groups can enhance the thermal stability and electrochemical properties of liquid crystals, making them more efficient for use in electronic applications .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mecanismo De Acción

The mechanism of action of 4-(Trifluoromethoxy)benzyl isothiocyanate involves its interaction with various molecular targets, including enzymes and cellular receptors. The isothiocyanate group is known to react with nucleophilic sites on proteins, leading to the formation of covalent bonds and subsequent modulation of protein function. This can result in changes in cellular signaling pathways and biological activities .

Comparación Con Compuestos Similares

Similar Compounds

4-(Trifluoromethyl)phenyl isothiocyanate: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

Phenyl isothiocyanate: Lacks the trifluoromethoxy group, making it less reactive and less hydrophobic.

Benzyl isothiocyanate: Similar structure but without the trifluoromethoxy group, leading to different chemical and biological properties.

Uniqueness

4-(Trifluoromethoxy)benzyl isothiocyanate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased hydrophobicity and reactivity. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Actividad Biológica

4-(Trifluoromethoxy)benzyl isothiocyanate (TFMBITC) is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by the trifluoromethoxy group attached to a benzyl isothiocyanate moiety, exhibits unique chemical properties that may influence its biological effects. This article explores the biological activity of TFMBITC, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

TFMBITC has the molecular formula CHFNOS. It is synthesized through the reaction of 4-(trifluoromethoxy)benzyl chloride with potassium thiocyanate in solvents like acetone or acetonitrile under reflux conditions. The synthesis process allows for the production of high-purity TFMBITC, which is essential for biological studies.

The biological activity of TFMBITC is primarily attributed to its isothiocyanate group, which can react with nucleophilic sites on proteins, leading to covalent modifications. This interaction can modulate protein function and influence various cellular signaling pathways. The compound's mechanism of action includes:

- Enzyme Inhibition : TFMBITC may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Similar to other isothiocyanates, TFMBITC can promote apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .

- Anti-inflammatory Effects : TFMBITC has shown potential in reducing inflammation, which could be beneficial in treating inflammatory diseases .

Anticancer Properties

Research indicates that TFMBITC exhibits significant anticancer activity. Studies have demonstrated its effectiveness against various cancer types, including breast cancer and lung cancer. The compound induces apoptosis through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors .

Table 1: Summary of Anticancer Effects of TFMBITC

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast Cancer | Induction of apoptosis via caspase activation | |

| Lung Cancer | Cell cycle arrest and apoptosis | |

| Colon Cancer | Modulation of signaling pathways |

Antimicrobial Activity

TFMBITC has also been studied for its antimicrobial properties. It shows efficacy against various bacterial strains, including antibiotic-resistant pathogens. In vivo studies suggest that TFMBITC can reduce bacterial load significantly compared to control groups treated with conventional antibiotics .

Table 2: Antimicrobial Efficacy of TFMBITC

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Pseudomonas aeruginosa | 2145 μg/mL | Comparable to gentamycin sulfate |

| Escherichia coli | Not specified | Effective |

Case Studies

- Breast Cancer Study : A study involving human breast cancer cell lines revealed that treatment with TFMBITC led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways. The study highlighted the importance of reactive oxygen species (ROS) generation in mediating these effects .

- Antimicrobial Study : In a comparative study against Pseudomonas aeruginosa, TFMBITC demonstrated potent antimicrobial activity at lower doses than traditional antibiotics, suggesting its potential as an alternative treatment option .

Propiedades

IUPAC Name |

1-(isothiocyanatomethyl)-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NOS/c10-9(11,12)14-8-3-1-7(2-4-8)5-13-6-15/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWUXZLJINGXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C=S)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563887 | |

| Record name | 1-(Isothiocyanatomethyl)-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128273-52-9 | |

| Record name | 1-(Isothiocyanatomethyl)-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 128273-52-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.